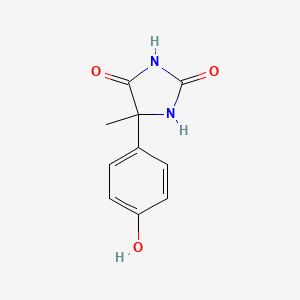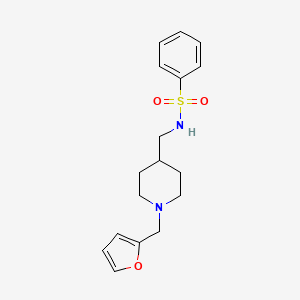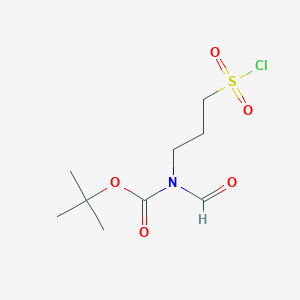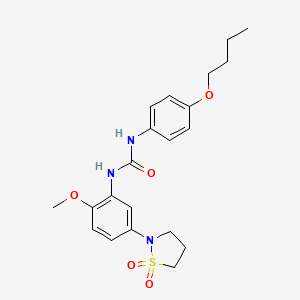![molecular formula C8H6ClNS B2884987 4-Chloro-3-methylthieno[3,2-c]pyridine CAS No. 1315362-03-8](/img/structure/B2884987.png)
4-Chloro-3-methylthieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylthieno[3,2-c]pyridine is a chemical compound with the molecular formula C8H6ClNS . It has a molecular weight of 184.67 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-methylthieno[3,2-c]pyridine is 1S/C8H7ClNS/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
4-Chloro-3-methylthieno[3,2-c]pyridine is a solid at room temperature . It has a molecular weight of 184.67 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
A study on efficient synthesis techniques for derivatives of pyridine compounds, such as 4-Chloro-3-methylthieno[3,2-c]pyridine, highlighted the use of 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks. These compounds allow the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, showcasing a method to create various chemically modified versions of pyridine-based compounds for further research and application in scientific studies (Figueroa‐Pérez et al., 2006).
Catalytic Reactions
Another study discusses the rhodium-catalyzed C-3/5 methylation of pyridines, which could be relevant to derivatives like 4-Chloro-3-methylthieno[3,2-c]pyridine. This method involves using methanol and formaldehyde as key reagents and represents a novel approach to introducing methyl groups onto the aromatic pyridine ring. The process leverages the interface between aromatic and non-aromatic compounds, allowing for an oscillating reactivity pattern that enables electrophilic aromatic compounds to become nucleophilic after activation by reduction (Grozavu et al., 2020).
Optical and Electrochemical Properties
Research into new Tetrathiafulvalene-π-Spacer-Acceptor derivatives, including pyridine-based compounds, has shed light on their crystal structure, optical, and electrochemical properties. These compounds, like 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, have been characterized by elemental analysis, IR, and 1H NMR spectroscopy. The study reveals that an intramolecular charge transfer occurs in these compounds, although it is limited, suggesting potential applications in electronic and optoelectronic devices due to their unique optical properties (Andreu et al., 2000).
Synthesis of Chiral Macrocyclic Compounds
The synthesis of chiral linear and macrocyclic bridged pyridines from pyridine-2,6-dicarbonyl dichloride represents another application area. These compounds, potentially including 4-Chloro-3-methylthieno[3,2-c]pyridine derivatives, have been synthesized and evaluated as antimicrobial agents. This research demonstrates the versatility of pyridine derivatives in synthesizing biologically active compounds that could serve in medicinal chemistry and drug discovery (Al-Salahi et al., 2010).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : Yes
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No These properties can impact the bioavailability of the compound, but further experimental studies are needed to confirm these predictions.
Propiedades
IUPAC Name |
4-chloro-3-methylthieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVRTBBYAOXPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylthieno[3,2-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


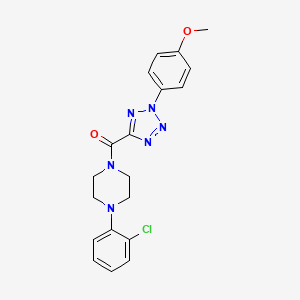

![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)
![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2884913.png)
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)
![2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2884919.png)


